molecular formula C20H13Cl2N3O2 B12540083 2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid CAS No. 654649-04-4

2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid

Cat. No.: B12540083
CAS No.: 654649-04-4
M. Wt: 398.2 g/mol
InChI Key: SHWHTQHABYDREE-UHFFFAOYSA-N
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Description

2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of dichlorophenyl and phenyldiazenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid typically involves a multi-step process. One common method includes the reaction of 2,6-dichloroaniline with benzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reacted with diazonium salts to introduce the phenyldiazenyl group, followed by cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the azo group to an amine group using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID) analog.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s structure allows it to fit into the active site of these enzymes, blocking their function and exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid is unique due to the presence of both dichlorophenyl and phenyldiazenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in multiple scientific domains .

Properties

CAS No.

654649-04-4

Molecular Formula

C20H13Cl2N3O2

Molecular Weight

398.2 g/mol

IUPAC Name

2-[[(2,6-dichlorophenyl)-phenyldiazenylmethylidene]amino]benzoic acid

InChI

InChI=1S/C20H13Cl2N3O2/c21-15-10-6-11-16(22)18(15)19(25-24-13-7-2-1-3-8-13)23-17-12-5-4-9-14(17)20(26)27/h1-12H,(H,26,27)

InChI Key

SHWHTQHABYDREE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC(=NC2=CC=CC=C2C(=O)O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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